2-[cis-3-fluorocyclobutyl]-1H-imidazole
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Overview
Description
2-[cis-3-fluorocyclobutyl]-1H-imidazole is a chemical compound characterized by the presence of a fluorine atom attached to a cyclobutyl ring, which is in turn connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cis-3-fluorocyclobutyl]-1H-imidazole typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as under controlled conditions.
Attachment of the Imidazole Ring: The imidazole ring can be introduced through a condensation reaction involving suitable imidazole precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[cis-3-fluorocyclobutyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
2-[cis-3-fluorocyclobutyl]-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-[cis-3-fluorocyclobutyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The imidazole ring may participate in hydrogen bonding or π-π interactions with target molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(cis-3-fluorocyclobutyl)acetonitrile: Shares the cyclobutyl and fluorine moieties but differs in the functional group attached to the ring.
cis-1,2-difluorocyclobutane: Contains a similar cyclobutyl ring with fluorine atoms but lacks the imidazole ring.
Uniqueness
2-[cis-3-fluorocyclobutyl]-1H-imidazole is unique due to the combination of the fluorocyclobutyl and imidazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H9FN2 |
---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
2-(3-fluorocyclobutyl)-1H-imidazole |
InChI |
InChI=1S/C7H9FN2/c8-6-3-5(4-6)7-9-1-2-10-7/h1-2,5-6H,3-4H2,(H,9,10) |
InChI Key |
QDJQINCPXRFUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1F)C2=NC=CN2 |
Origin of Product |
United States |
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